Physicochemical Differentiation: Methyl 1-ethylpiperidine-4-carboxylate vs. Ethyl 1-ethylpiperidine-4-carboxylate
Methyl 1-ethylpiperidine-4-carboxylate exhibits a lower molecular weight (171.24 g/mol) and a more favorable lipophilicity (XLogP3 = 1) compared to its ethyl ester analog (Ethyl 1-ethylpiperidine-4-carboxylate, CAS 24252-38-8) which has a molecular weight of 185.26 g/mol and a higher calculated LogP of approximately 1.12-1.22 [1][2]. This difference is critical for applications where lower molecular weight and reduced lipophilicity are desired to improve solubility and metabolic stability profiles of derived drug candidates [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1 [1] |
| Comparator Or Baseline | Ethyl 1-ethylpiperidine-4-carboxylate (CAS 24252-38-8): LogP ≈ 1.12-1.22 [2] |
| Quantified Difference | Methyl ester is more hydrophilic by ΔLogP ≈ 0.12-0.22 units. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
The lower lipophilicity of the methyl ester directly influences solubility and may reduce off-target binding compared to the ethyl analog, a key factor in lead optimization.
- [1] PubChem. (2025). Methyl 1-ethylpiperidine-4-carboxylate (Compound Summary). Retrieved from PubChem. View Source
- [2] Chem-Space. (2025). Ethyl 1-ethylpiperidine-4-carboxylate. Retrieved from Chem-Space. View Source
